molecular formula C14H17ClF3N3O3Si B6354616 6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 892414-51-6

6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B6354616
CAS No.: 892414-51-6
M. Wt: 395.83 g/mol
InChI Key: XHUJDCUEPMDAEO-UHFFFAOYSA-N
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Description

This compound is a pyridine derivative, which is a type of aromatic heterocyclic compound. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The compound also contains a trifluoromethyl group (-CF3), a nitro group (-NO2), and a trimethylsilyl group (-Si(CH3)3), which are all attached to different positions on the pyridine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoromethyl, nitro, and trimethylsilyl groups. Trifluoromethyl groups can be introduced using various methods, such as the use of trifluoromethyl ketones . Nitro groups can be introduced using nitration reactions, and trimethylsilyl groups can be introduced using silylation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the trifluoromethyl, nitro, and trimethylsilyl groups would likely have a significant impact on the overall structure and properties of the compound .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the trifluoromethyl group is known for its high electronegativity, which can influence the reactivity of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its boiling point, melting point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

  • Synthesis Applications : This compound is a versatile building block in the synthesis of various heterocyclic compounds. Figueroa‐Pérez et al. (2006) described its use in synthesizing 4-substituted 7-azaindole derivatives, demonstrating its utility in creating nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006).

  • Building Block for Complex Molecules : Abdel-Mohsen and Geies (2008) highlighted its role as a building block for the synthesis of pyrrolo[2,3-b]pyridines and related systems. These compounds were also screened for antibacterial properties, indicating potential applications in medicinal chemistry (Abdel-Mohsen & Geies, 2008).

  • Use in Pyrrolo-, Thieno-, and Furo[2,3-b]pyridine Synthesis : Yakovlev et al. (1998) researched the synthesis of these compounds, focusing on base catalysis and substituent effects. This study provides insights into optimizing reaction conditions for preparing such heterocycles, emphasizing the compound's role in diverse synthetic strategies (Yakovlev et al., 1998).

  • Chemical Transformations and Derivatives : Hertog et al. (2010) investigated the nitration of derivatives of pyridine-N-oxide, providing insights into the chemical transformations that can be applied to this class of compounds, which includes the compound (Hertog et al., 2010).

  • Pyrrolopyridine Derivatives Synthesis : Toja et al. (1986) synthesized a series of pyrrolopyridine derivatives, starting from related compounds, and assessed their antibacterial activity. This indicates the potential of the compound as a precursor in the synthesis of biologically active molecules (Toja et al., 1986).

Mechanism of Action

Without specific context, it’s difficult to determine the mechanism of action of this compound. If it’s used as a drug, the mechanism of action would depend on how the compound interacts with biological systems. If it’s used as a reagent in a chemical reaction, the mechanism of action would depend on how the compound reacts with other substances .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, some trifluoromethyl compounds are known to be highly reactive and potentially hazardous .

Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields, such as medicinal chemistry or materials science .

Properties

IUPAC Name

2-[[6-chloro-4-nitro-3-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClF3N3O3Si/c1-25(2,3)5-4-24-8-20-7-9(14(16,17)18)12-10(21(22)23)6-11(15)19-13(12)20/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUJDCUEPMDAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C2=C1N=C(C=C2[N+](=O)[O-])Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF3N3O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601114395
Record name 6-Chloro-4-nitro-3-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892414-51-6
Record name 6-Chloro-4-nitro-3-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892414-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-nitro-3-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

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